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Lopinavir Impurity T

Cat. No.: B600908
CAS No.: 1797024-56-6
M. Wt: 919.16
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Description

Contextualization of Pharmaceutical Impurities in Active Pharmaceutical Ingredients (APIs)

Pharmaceutical impurities are unwanted chemicals that remain with the active pharmaceutical ingredients (APIs) or develop during formulation or upon aging. cymitquimica.comveeprho.com These substances can originate from various sources, including raw materials, intermediates, by-products of the synthesis process, and degradation of the final API. pharmaguideline.com Impurities are broadly classified into three main categories: organic impurities, inorganic impurities, and residual solvents. contractpharma.com Organic impurities can be starting materials, by-products, intermediates, or degradation products. contractpharma.com Inorganic impurities may include reagents, catalysts, heavy metals, or other residual materials. contractpharma.combiomedres.us The presence of these impurities can affect the safety, efficacy, and stability of the drug product. cymitquimica.comcontractpharma.com

Significance of Impurity Profiling in Drug Development and Quality Control

Impurity profiling is the identification, quantification, and control of impurities in a drug substance. globalpharmatek.com This process is a critical component of drug development and quality control, ensuring that the final product meets stringent safety and quality standards. biomedres.us The significance of impurity profiling is multifaceted:

Ensuring Patient Safety: The primary goal of impurity profiling is to identify and control potentially toxic or mutagenic impurities that could pose a risk to patients. biomedres.usglobalpharmatek.com

Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have strict guidelines for the control of impurities in pharmaceuticals. globalpharmatek.comijpsjournal.comtandfonline.com Comprehensive impurity profiling is a mandatory requirement for new drug applications. globalpharmatek.com

Process Optimization: By identifying the source of impurities, manufacturers can optimize the synthetic process to minimize their formation, leading to a higher quality API and more efficient manufacturing. globalpharmatek.comaquigenbio.com

Stability and Shelf-Life Determination: Impurity profiling helps in identifying degradation products, which is crucial for establishing the drug's stability and determining its appropriate shelf-life and storage conditions. biomedres.usglobalpharmatek.com

Analytical Method Validation: The process of impurity profiling is integral to the validation of analytical methods used to detect and quantify these impurities, ensuring accuracy and reliability. globalpharmatek.com

Overview of Lopinavir (B192967) and its Related Substances

Lopinavir is an antiretroviral drug that belongs to the class of protease inhibitors. nih.govnih.gov It is used in combination with Ritonavir (B1064) to treat HIV infections. pharmaffiliates.combepls.com Lopinavir is chemically designated as (2S)-N-[(2S,4S,5S)-5-{[(2,6-dimethylphenoxy)acetyl]amino}-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide. nih.gov During the synthesis and storage of Lopinavir, several related substances, or impurities, can be formed. nih.gov The International Conference on Harmonisation (ICH) guidelines recommend that impurities present in amounts greater than 0.1% should be identified and characterized. nih.gov

Lopinavir Impurity T is one such related substance. synzeal.comclearsynth.com It is also known by its chemical name N,N′-Bis[(1S,3S,4S)-1-benzyl-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenylpentyl]urea (as per the European Pharmacopoeia) or N,N′-(2S,2′S,3S,3′S,5S,5′S)-5,5′-Carbonylbis(azanediyl)bis(3-hydroxy-1,6-diphenylhexane-5,2-diyl)bis[2-(2,6-dimethylphenoxy)acetamide] (as per the United States Pharmacopeia), and is also referred to as Lopinavir Aminoalcohol Urea (B33335). synzeal.comallmpus.comalentris.org

Properties of this compound

PropertyValueSource(s)
Chemical Name (EP) N,N′-Bis[(1S,3S,4S)-1-benzyl-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenylpentyl]urea synzeal.comallmpus.comalentris.org
Chemical Name (USP) N,N′-(2S,2′S,3S,3′S,5S,5′S)-5,5′-Carbonylbis(azanediyl)bis(3-hydroxy-1,6-diphenylhexane-5,2-diyl)bis[2-(2,6-dimethylphenoxy)acetamide] synzeal.comalentris.org
Synonym Lopinavir Aminoalcohol Urea (USP) synzeal.comallmpus.comalentris.org
CAS Number 1797024-56-6 synzeal.comclearsynth.comallmpus.comalentris.orgpharmaffiliates.com
Molecular Formula C₅₇H₆₆N₄O₇ clearsynth.comallmpus.comalentris.orgpharmaffiliates.comaxios-research.com
Molecular Weight 919.16 g/mol clearsynth.comallmpus.com

Synthesis and Characterization of Lopinavir and its Impurities

The synthesis of Lopinavir is a multi-step process. nih.govresearchgate.net During this process, various related substances can be formed. For instance, one synthetic route involves the condensation of (2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide with (2,6-dimethylphenoxy)acetic acid to yield Lopinavir. nih.gov Impurities can arise from side reactions or the presence of impurities in starting materials. nih.govresearchgate.net For example, the dimerization of 2,6-dimethylphenol (B121312), a starting material, can lead to the formation of a dimeric impurity. researchgate.net

The characterization of Lopinavir and its impurities is crucial for quality control. nih.govresearchgate.net Various analytical techniques are employed for this purpose. High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and quantification of Lopinavir and its related substances. scielo.britmedicalteam.plwho.int Ultra-Performance Liquid Chromatography (UPLC) offers a more rapid and efficient separation. scielo.brscielo.br Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for the structural elucidation of these impurities. nih.govresearchgate.net

Analytical Techniques for Lopinavir and its Impurities

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Separation and quantification of Lopinavir and its impurities. scielo.britmedicalteam.plwho.int
Ultra-Performance Liquid Chromatography (UPLC) Rapid and efficient separation and quantification. scielo.brscielo.br
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and characterization of impurities based on their mass-to-charge ratio. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of impurities. nih.govresearchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy Identification of functional groups present in the molecules. researchgate.net

Properties

CAS No.

1797024-56-6

Molecular Formula

C57H66N4O7

Molecular Weight

919.16

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

N,N′-Bis[(1S,3S,4S)-1-benzyl-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenylpentyl]urea

Origin of Product

United States

Nomenclature and Structural Context of Lopinavir Impurity T

Systematic Naming and Unique Identification of Lopinavir (B192967) Impurity T

Lopinavir Impurity T is chemically identified by its systematic IUPAC name: N,N'-Bis[(1S,3S,4S)-1-benzyl-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenylpentyl]urea . allmpus.com This name precisely describes the molecular structure of the impurity.

For unambiguous identification, this compound is assigned the Chemical Abstracts Service (CAS) Registry Number 1797024-56-6 . allmpus.compharmaffiliates.comtheclinivex.com The molecular formula of the compound is C57H66N4O7 , and its molecular weight is approximately 919.16 g/mol . allmpus.com Another synonym frequently used for this impurity is Lopinavir Aminoalcohol Urea (B33335) (USP) . allmpus.com

Identifier Value
Systematic Name N,N'-Bis[(1S,3S,4S)-1-benzyl-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenylpentyl]urea
CAS Number 1797024-56-6
Molecular Formula C57H66N4O7
Molecular Weight 919.16 g/mol
Synonym Lopinavir Aminoalcohol Urea (USP)

Structural Relationship to the Parent Lopinavir Molecule

This compound is structurally a dimer of a key intermediate or a derivative of the lopinavir molecule. The core structure of lopinavir is (2S)-N-[(2S,4S,5S)-5-{[(2,6-dimethylphenoxy)acetyl]amino}-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide. nih.gov

The most significant structural difference between lopinavir and Impurity T lies in the central linkage. Lopinavir possesses a single complex side chain attached to the core amino alcohol backbone. In contrast, this compound is a symmetrical molecule where two lopinavir-like fragments are joined together by a urea (-NH-CO-NH-) functional group.

Specifically, the valine-pyrimidine moiety present in the lopinavir structure is absent in Impurity T. Instead, the primary amine group of two molecules of a lopinavir precursor, the amino alcohol core, is linked through a carbonyl group to form the central urea bridge. Each of the symmetrical units of Impurity T retains the (1S,3S,4S)-1-benzyl-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenylpentyl fragment, which is a significant part of the parent lopinavir molecule.

Feature Lopinavir This compound
General Structure Monomer Dimer
Central Linkage Amide bond to a valine-pyrimidine moiety Urea linkage
Key Fragments Contains a single amino alcohol backbone Contains two amino alcohol backbones
Symmetry Asymmetric Symmetric

Stereochemical Considerations in Lopinavir and its Impurities

Stereochemistry is a critical aspect of the biological activity of lopinavir and, consequently, the characterization of its impurities. Lopinavir has several chiral centers, and its therapeutic efficacy is dependent on the specific stereoisomer. The IUPAC name of lopinavir, (2S)-N-[(2S,4S,5S)-5-{[(2,6-dimethylphenoxy)acetyl]amino}-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide, specifies the exact spatial arrangement of the atoms. nih.gov

Similarly, the stereochemistry of this compound is precisely defined in its systematic name: N,N'-Bis[(1S,3S,4S) -1-benzyl-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenylpentyl]urea. allmpus.com The designated stereocenters ((1S,3S,4S)) in each of the identical monomeric units of Impurity T correspond to some of the chiral centers present in the parent lopinavir molecule.

The control of stereochemistry during the synthesis of lopinavir is paramount to ensure the formation of the desired active isomer and to minimize the formation of stereoisomeric impurities. The presence of impurities with incorrect stereochemistry can potentially impact the safety and efficacy profile of the drug product. Therefore, the stereochemical purity of lopinavir is a critical quality attribute that is closely monitored. The defined stereochemistry of this compound indicates that it is likely formed from a synthetic intermediate that has the same chirality as the corresponding part of the final lopinavir molecule.

Formation Pathways and Mechanistic Insights of Lopinavir Impurity T

Synthesis-Related Impurity Formation

The synthesis of lopinavir (B192967) is a complex, multi-step process that can inadvertently lead to the formation of various impurities. europa.euconicet.gov.ar The control of these impurities is critical for the quality of the final active pharmaceutical ingredient (API). nih.gov

By-products from Core Lopinavir Synthetic Route

The core synthesis of lopinavir involves the convergent assembly of three key starting materials. europa.eu Throughout this synthetic route, several by-products can be generated. For instance, one common route involves the condensation of (2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide with (2,6-dimethylphenoxy)acetic acid. nih.gov

During the manufacturing process of lopinavir, several related substances have been observed and identified. nih.gov These impurities can arise from various stages of the synthesis. For example, the presence of unreacted starting materials or intermediates can lead to the formation of by-products.

Role of Intermediates and Residual Reactants in Impurity Generation

The purity of intermediates is paramount in controlling the impurity profile of the final lopinavir product. europa.eu Residual reactants and intermediates from preceding steps can participate in side reactions, leading to the formation of impurities. For example, unreacted (2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol, an intermediate in one synthetic pathway, can carry through and react in subsequent steps to form impurities. nih.gov

Furthermore, the quality of raw materials, such as 2,6-dimethylphenol (B121312) used in the preparation of a key intermediate, (2,6-dimethylphenoxy)acetic acid, can also introduce impurities. nih.gov Dimerization of 2,6-dimethylphenol has been observed, which can subsequently react to form a lopinavir dimer impurity. nih.gov

Specific Side Reactions Leading to Impurity T Formation (e.g., dimerization, acylation, incomplete reactions)

Several specific side reactions can contribute to the formation of impurities like Impurity T. These reactions include:

Dimerization: As mentioned, dimerization of starting materials or intermediates can occur. For instance, the formation of a lopinavir dimer impurity has been reported, originating from a dimer present in the 2,6-dimethylphenol raw material. nih.gov

Acylation: Unwanted acylation reactions can occur. For example, a diacylated impurity of lopinavir can be formed by the acylation on the nitrogen of the pyrimidine (B1678525) ring of lopinavir with (2,6-dimethylphenoxy)acetic acid. nih.gov

Incomplete Reactions: If a reaction step does not proceed to completion, the unreacted starting material can be carried over and react in subsequent steps, leading to impurities. An example is the formation of a diamide (B1670390) impurity from an unreacted diamine intermediate. nih.gov

Degradation-Related Impurity Formation

Lopinavir, like many pharmaceutical compounds, is susceptible to degradation under various environmental conditions, leading to the formation of degradation products. tsijournals.com Forced degradation studies are essential for identifying potential degradants and understanding the drug's stability profile. researchgate.net

Forced Degradation Study Methodologies

Forced degradation studies, also known as stress testing, are conducted to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways. researchgate.net These studies are a crucial part of the drug development process and are mandated by regulatory bodies like the International Conference on Harmonisation (ICH). rjptonline.orgscispace.com

Commonly employed forced degradation conditions for lopinavir include:

Stress ConditionMethodology
Acidic Hydrolysis The drug solution is treated with an acid (e.g., 2N HCl) and heated (e.g., refluxed at 60°C for 30 minutes). tsijournals.comresearchgate.net
Alkaline Hydrolysis The drug solution is treated with a base (e.g., 2N NaOH) and heated (e.g., refluxed at 60°C for 30 minutes). tsijournals.comresearchgate.net
Oxidative Degradation The drug solution is treated with an oxidizing agent (e.g., 20% H₂O₂) and heated (e.g., at 60°C for 30 minutes). tsijournals.comresearchgate.net
Photolytic Degradation The drug solution is exposed to sunlight or a specific wavelength of UV light for an extended period (e.g., 7 days). researchgate.netoup.com
Thermal Degradation The drug solution or solid drug is subjected to high temperatures (e.g., 105°C for 6 hours). tsijournals.comresearchgate.net
Neutral Hydrolysis The drug is refluxed in water for a specified time (e.g., 6 hours at 60°C). tsijournals.com

These studies have shown that lopinavir is susceptible to degradation under various stress conditions, highlighting the importance of controlling storage and handling conditions. tsijournals.com

Elucidation of Hydrolytic Degradation Mechanisms

Hydrolysis is a common degradation pathway for drugs containing susceptible functional groups like amides and esters. ijper.org Lopinavir possesses amide linkages that can be prone to hydrolysis under both acidic and alkaline conditions. tsijournals.com

Studies have shown that lopinavir degrades significantly under hydrolytic conditions. tsijournals.com The carbamate (B1207046) and urea (B33335) linkages within the lopinavir structure are particularly susceptible to hydrolysis. tsijournals.com The degradation products formed can be identified and characterized using techniques like liquid chromatography-mass spectrometry (LC-MS). tsijournals.com Understanding the mechanisms of hydrolytic degradation is crucial for developing stable formulations and establishing appropriate storage conditions to minimize the formation of impurities like Impurity T. ijper.org

Elucidation of Oxidative Degradation Mechanisms

The stability of lopinavir under oxidative stress is a subject of varied findings in scientific literature. Some studies indicate that lopinavir is stable when subjected to oxidative conditions, such as exposure to 30% hydrogen peroxide for 72 hours. researchgate.net Conversely, other research reports considerable degradation under different oxidative stress conditions. who.inttsijournals.com For instance, degradation has been observed when lopinavir is refluxed with 20% v/v hydrogen peroxide at 60°C for 30 minutes. researchgate.net This susceptibility is further noted in studies that successfully separated lopinavir from additional peaks that appeared in chromatograms after treatment with hydrogen peroxide. who.int

While these studies confirm that lopinavir can degrade via oxidation, the available literature does not establish a direct mechanistic pathway linking oxidative stress to the formation of Lopinavir Impurity T. The primary degradation products observed under these conditions are generally different from the structure of Impurity T.

Table 1: Summary of Oxidative Degradation Studies on Lopinavir

Stress ConditionObservationReference
30% H₂O₂, 72 hours, room temperatureStable, no degradation observed. researchgate.net
Hydrogen Peroxide (unspecified conc.)Degradation observed, additional peaks formed. who.int
Oxidative Stress (unspecified conditions)Considerable degradation occurred. tsijournals.com
20% v/v H₂O₂, refluxed at 60°C for 30 minDegradation was studied under these conditions. researchgate.net

Elucidation of Photolytic Degradation Mechanisms

Lopinavir demonstrates susceptibility to degradation when exposed to light. who.inttsijournals.comjptcp.com Studies have shown that exposing lopinavir to UV light or sunlight results in the formation of degradation products. tsijournals.comresearchgate.net The process of photolysis can lead to the generation of byproducts that may be toxic. nih.gov Forced degradation studies employing various light sources have consistently confirmed the compound's photolytic instability. researchgate.netscispace.com

Despite the clear evidence of photolytic degradation of the parent drug, a direct mechanistic link between light exposure and the specific formation of this compound has not been identified in the reviewed scientific literature. The degradation pathways under photolytic stress appear to yield different impurities.

Table 2: Summary of Photolytic Degradation Studies on Lopinavir

Stress ConditionObservationReference
UV Light (352 nm), 10 daysDegradation observed. researchgate.net
Photo Light (unspecified conditions)Degradation observed, additional peak formed. who.int
UV Light (254 nm)Considerable degradation occurred. tsijournals.com
Sunlight, 7 daysPhotolytic degradation was studied. researchgate.net

Elucidation of Thermal Degradation Mechanisms

The thermal stability of lopinavir is also a point of conflicting reports. Some research suggests lopinavir is stable under dry heat at 60°C for up to 10 days. researchgate.net However, other studies report considerable degradation under thermal stress, including at temperatures of 105°C for 6 hours. who.inttsijournals.comresearchgate.net At significantly higher temperatures, a distinct decomposition event for lopinavir has been recorded at approximately 340.1°C. nih.gov

These findings indicate that while lopinavir may be stable at moderately elevated temperatures, it is susceptible to degradation under more intense thermal conditions. As with other degradation pathways, the literature does not attribute the formation of this compound to thermal stress.

Table 3: Summary of Thermal Degradation Studies on Lopinavir

Stress ConditionObservationReference
Dry heat at 60°C, 10 daysStable, no decomposition seen. researchgate.net
Dry heat (unspecified conditions)Degradation observed, additional peaks formed. who.int
Heat (105°C)Considerable degradation occurred. tsijournals.comtsijournals.com
105°C, 6 hoursThermal stability was evaluated. researchgate.net
~340.1°CDecomposition event observed. nih.gov

Impurities Originating from Raw Materials and Excipient Interactions

The most plausible formation pathway for this compound is as a process-related impurity generated during the synthesis of the lopinavir active pharmaceutical ingredient (API). daicelpharmastandards.comnih.govresearchgate.net this compound is chemically identified as N,N′-Bis[(1S,3S,4S)-1-benzyl-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenylpentyl]urea. synzeal.comallmpus.com The urea linkage (-N-C(=O)-N-) is a strong indicator of its synthetic origin.

The synthesis of lopinavir involves the use of coupling agents, such as N,N'-carbonyldiimidazole (CDI), to facilitate the formation of amide bonds. nih.govresearchgate.net It is hypothesized that Impurity T is formed when a carbonyl-donating reagent like CDI reacts with two molecules of a lopinavir amino-intermediate, creating the dimeric urea structure.

Furthermore, impurities present in the starting materials can be carried through the synthetic process to form impurities in the final drug substance. nih.govconicet.gov.ar For example, a dimer impurity found in the 2,6-dimethylphenol raw material has been shown to result in the formation of a corresponding "Lopinavir Dimer 7" impurity. nih.gov Similarly, impurities present in other raw materials, such as L-valine, are known to be responsible for certain process-related impurities in the final lopinavir product. conicet.gov.ar

While less is documented about specific reactions with excipients to form Impurity T, interactions are a general consideration. Lopinavir formulations contain various excipients, such as ethanol (B145695) and propylene (B89431) glycol in the oral solution, which could potentially interact with the drug substance over time, although this is not the identified pathway for Impurity T. drugs.com

Table 4: Raw Materials and Potential for Impurity Formation

Raw MaterialPotential Impurity OriginReference
N,N'-Carbonyldiimidazole (CDI)Reacts with amino-intermediates to form urea-linked impurities like Impurity T. nih.govresearchgate.net
2,6-DimethylphenolDimer impurities in this raw material can lead to dimeric lopinavir impurities. nih.gov
L-valineIsoleucine and leucine (B10760876) impurities in this starting material can form related process impurities. conicet.gov.ar

Advanced Analytical Methodologies for the Characterization and Quantification of Lopinavir Impurity T

Chromatographic Separation Techniques

Chromatographic methods are fundamental in the separation and quantification of Lopinavir (B192967) Impurity T from the active pharmaceutical ingredient (API) and other related substances. The choice of technique and its parameters are pivotal for achieving the necessary resolution, sensitivity, and speed.

High-Performance Liquid Chromatography (HPLC) Method Development for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the impurity profiling of lopinavir. The development of a robust HPLC method is essential for accurately identifying and quantifying Impurity T. A typical method involves a reversed-phase approach, which is effective in separating compounds with varying polarities.

A stability-indicating HPLC method was developed to separate lopinavir from its potential degradation products, including process-related impurities. This method utilized a C18 column and a gradient elution program with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724). The detection is commonly performed using a UV detector, often set at a wavelength where both lopinavir and its impurities exhibit significant absorbance.

The development and validation of such methods are crucial for routine quality control and stability studies of lopinavir drug products. These methods are designed to be specific, precise, accurate, and linear over a defined concentration range for the impurities.

Table 1: Example HPLC Method Parameters for Lopinavir Impurity Profiling

ParameterDetails
Stationary Phase C18 (Octadecylsilyl)
Mobile Phase A Phosphate Buffer (pH adjusted)
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate Typically 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 25°C)
Detection Wavelength UV at 210 nm

Ultra-Performance Liquid Chromatography (UPLC) Method Development for Enhanced Separation and Speed

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC for impurity analysis, primarily due to its ability to provide faster analysis times and improved resolution. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which allows for higher flow rates without a loss of efficiency.

For lopinavir and its impurities, UPLC methods have been developed to significantly reduce the run time compared to traditional HPLC methods, from over 30 minutes to just a few minutes. This enhancement in speed is particularly beneficial for high-throughput screening and in-process controls. The improved resolution of UPLC also aids in the separation of closely eluting impurities, ensuring more accurate quantification.

A validated stability-indicating UPLC method for lopinavir and ritonavir (B1064) in a combined tablet formulation demonstrated the successful separation of impurities and degradation products in a much shorter timeframe.

Considerations for Stationary Phases (e.g., C8, C18) and Mobile Phases (e.g., pH, organic modifiers)

The choice of stationary and mobile phases is critical in the development of effective chromatographic separations for Lopinavir Impurity T.

Stationary Phases: C18 (octadecylsilyl) columns are the most commonly used stationary phases for the analysis of lopinavir and its impurities due to their hydrophobic nature, which provides good retention and separation of the relatively non-polar lopinavir molecule and its related substances. C8 (octylsilyl) columns, being slightly less hydrophobic, can also be employed and may offer different selectivity for certain impurities. The selection between C18 and C8 often depends on the specific impurity profile and the desired retention characteristics.

Mobile Phases: The mobile phase typically consists of an aqueous component (often a buffer) and an organic modifier.

pH: The pH of the aqueous phase is a critical parameter as it can affect the ionization state of lopinavir and its impurities, thereby influencing their retention times and peak shapes. A buffer is used to maintain a constant pH throughout the analysis.

Organic Modifiers: Acetonitrile and methanol (B129727) are common organic modifiers used in reversed-phase chromatography. The proportion of the organic modifier in the mobile phase is adjusted to control the elution of the compounds. Gradient elution, where the concentration of the organic modifier is changed over time, is frequently used to separate a wide range of impurities with different polarities in a single run.

Other Chromatographic and Planar Separation Approaches (e.g., HPTLC, CE for related compounds)

While HPLC and UPLC are the predominant techniques, other chromatographic methods can also be applied for the analysis of lopinavir and its related compounds.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that can be used for the simultaneous analysis of multiple samples. A stability-indicating HPTLC method has been developed and validated for the quantification of lopinavir. This method can also be used for the separation of its impurities and degradation products.

Capillary Electrophoresis (CE): Capillary electrophoresis is a high-resolution separation technique that separates compounds based on their charge-to-mass ratio. CE can be a valuable tool for the analysis of charged impurities or when orthogonal separation selectivity is required compared to reversed-phase LC methods.

Spectroscopic and Spectrometric Techniques for Structural Elucidation

The definitive identification and structural elucidation of impurities like this compound require the use of powerful spectroscopic and spectrometric techniques.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS) in Fragmentation Pattern Analysis

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the characterization of drug impurities. LC-MS combines the separation power of LC with the mass-analyzing capabilities of MS, allowing for the determination of the molecular weights of impurities as they elute from the chromatographic column.

Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of the selected parent ion and analyzing the resulting fragment ions. The fragmentation pattern is unique to a specific molecule and can be used to elucidate its structure. For this compound, LC-MS/MS studies would involve isolating the impurity peak from the LC, determining its accurate mass, and then subjecting it to fragmentation to understand its chemical structure and how it differs from the parent lopinavir molecule.

Forced degradation studies of lopinavir often employ LC-MS to identify the resulting degradation products. The fragmentation pathways of lopinavir have been studied, and this knowledge is crucial in identifying and characterizing its impurities by comparing their fragmentation patterns to that of the API.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. thermofisher.com Its ability to provide detailed information about the chemical structure of a molecule makes it a primary technique for definitive structural assignments. thermofisher.com In the analysis of Lopinavir and its impurities, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) techniques are employed to achieve complete spectral assignments. nih.gov

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Lopinavir impurities, ¹H NMR is used to identify the key proton signals. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments. conicet.gov.ar

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between atoms. nih.gov

COSY experiments are used to identify proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure. nih.gov

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra establish long-range correlations between protons and carbons (typically over two to three bonds), which is vital for piecing together the complete molecular structure. nih.gov

A study on Lopinavir impurities utilized a concerted application of ¹H NMR, ¹³C NMR, DEPT, GCOSY, GHSQC, and GHMBC to achieve full spectral assignments for six different impurities, including two regioisomers. nih.gov The use of Gradient Correlation Spectroscopy (GCOSY) was instrumental in differentiating between these two structurally similar impurities. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for Lopinavir-Related Impurities Note: This table is a representative example based on typical chemical shifts for functional groups found in Lopinavir and its analogs. Actual values for Impurity T would require specific experimental data.

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic Protons7.0 - 8.0120 - 140
Amide NH7.5 - 8.5-
CH-OH3.5 - 4.560 - 75
Aliphatic CH, CH₂, CH₃0.8 - 3.010 - 60
Carbonyl C=O-160 - 180

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. thermofisher.comajrconline.org It works on the principle that chemical bonds vibrate at specific frequencies, and when infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies. ajrconline.org This absorption pattern creates a unique spectral fingerprint of the molecule. semanticscholar.org

In the characterization of this compound, FT-IR spectroscopy is used to confirm the presence or absence of key functional groups. nih.gov This information is complementary to the data obtained from NMR and mass spectrometry. conicet.gov.ar For instance, the FT-IR spectrum of a Lopinavir-related substance would be expected to show characteristic absorption bands for:

N-H stretching of amides.

O-H stretching of hydroxyl groups.

C=O stretching of amide and urea (B33335) functionalities.

C-H stretching of aromatic and aliphatic groups.

C-O stretching of ethers.

The comparison of the FT-IR spectrum of Impurity T with that of the Lopinavir reference standard can reveal subtle structural differences. The presence of new peaks or the disappearance of existing peaks can indicate changes in the functional groups, aiding in the elucidation of the impurity's structure. researchgate.net

Table 2: Typical FT-IR Absorption Frequencies for Functional Groups in Lopinavir and its Impurities

Functional GroupAbsorption Range (cm⁻¹)
O-H Stretch (Alcohol)3200 - 3600
N-H Stretch (Amide)3100 - 3500
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Amide)1630 - 1680
C=C Stretch (Aromatic)1450 - 1600
C-O Stretch (Ether)1000 - 1300

Integrated Hyphenated Techniques in Comprehensive Impurity Analysis

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive analysis of pharmaceutical impurities. ijpsonline.com The combination of Liquid Chromatography (LC) with Mass Spectrometry (MS), known as LC-MS, is a particularly powerful tool for impurity profiling. semanticscholar.orgijpsonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and structural information provided by mass spectrometry. ijpsonline.com In the analysis of Lopinavir, LC-MS is used to detect, identify, and quantify impurities, even at trace levels. nih.gov

The process typically involves:

Separation: A validated HPLC method is used to separate the impurities from the main Lopinavir peak and from each other. nih.gov

Detection and Identification: As the separated components elute from the HPLC column, they are introduced into the mass spectrometer. The mass spectrometer provides the molecular weight of each impurity and, through fragmentation analysis (MS/MS or MSⁿ), yields valuable structural information. researchgate.net The fragmentation pattern of an impurity can be compared to that of the parent drug to propose a structure. nih.gov

The use of tandem LC-MS (LC-MS/MS) enhances the selectivity and sensitivity of the analysis, making it suitable for quantifying low-level impurities. oup.comsciex.com Several studies have reported the use of LC-MS and LC-MS/MS for the analysis of Lopinavir and its related substances in both bulk drug and biological matrices. nih.govnih.govresearchgate.net These methods are crucial for routine quality control and stability testing of Lopinavir drug substance. nih.gov

Regulatory Framework and Quality Control Strategies for Lopinavir Impurities

Adherence to International Conference on Harmonisation (ICH) Guidelines (e.g., ICH Q3A, Q3B)

The manufacturing and control of Lopinavir (B192967) and its impurities are governed by the guidelines established by the International Conference on Harmonisation (ICH). Specifically, ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) provide the regulatory foundation for this process. ich.org These guidelines mandate that any impurity present in a drug substance at a level greater than 0.1% should be identified and characterized. nih.gov This threshold necessitates the development of highly sensitive analytical methods to detect and quantify these substances.

The presence of impurities in drug substances must be identified and quantified to assess the safety and effectiveness of the final drug product. scielo.br Therefore, analytical chemists bear the primary responsibility for developing and validating methods that meet the stringent requirements of regulatory authorities, as outlined by ICH. scielo.brresearchgate.net The guidelines provide a rationale for reporting, identifying, and qualifying impurities based on scientific assessment and safety implications, with specific thresholds for reporting and control based on the maximum daily dose of the drug. ich.org

Development of Stability-Indicating Analytical Methods through Stress Testing

A crucial component in the quality control of Lopinavir is the development of stability-indicating analytical methods. These methods are designed to accurately measure the drug substance in the presence of its impurities, including those that form upon degradation. The development of such methods relies heavily on stress testing, also known as forced degradation studies. jyoungpharm.org

Forced degradation involves subjecting the drug substance to a variety of harsh conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to accelerate the formation of degradation products. tsijournals.comrjptonline.org For Lopinavir, studies have shown that considerable degradation occurs under thermal, UV, acidic, and oxidative stress conditions. tsijournals.com By identifying the degradation products formed under these conditions, scientists can establish the degradation pathways and the intrinsic stability of the Lopinavir molecule. tsijournals.com This information is vital for validating the stability-indicating power of the analytical procedures used for routine quality control and stability testing. tsijournals.comnih.gov

Method Validation Parameters for Lopinavir Impurity T Quantification

While "this compound" is not specifically detailed in the reviewed literature, the validation parameters for quantifying other known Lopinavir impurities serve as a direct model. Analytical method validation is performed according to ICH guidelines to ensure that the method is suitable for its intended purpose. researchgate.netremedypublications.com This involves a rigorous assessment of various performance characteristics.

Specificity is the ability of an analytical method to unequivocally measure the analyte of interest in the presence of other components, such as other impurities or the main drug compound. tsijournals.comich.org For Lopinavir, this is typically achieved using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). scielo.brnih.gov

In specificity studies, solutions containing Lopinavir and its known impurities are injected both individually and as a mixture to ensure that the peaks corresponding to each compound are well-resolved from one another. scielo.brscielo.br A successful method demonstrates no interference between the impurity peaks and the main drug peak. For instance, one UPLC method showed that Lopinavir and its impurities were well-resolved with a resolution value greater than 2.32. scielo.brscielo.br Another study using an LC method reported a resolution greater than 10.0 between Lopinavir and four of its potential impurities. tsijournals.com

Table 1: Example Specificity and Resolution Data for Lopinavir and its Impurities

Compound Retention Time (min) Relative Retention Time (RRT) Resolution (USP)
Lopinavir 5.780 1.000 -
Impurity-F 3.047 0.527 20.11
Impurity-I 3.801 0.657 9.70

This table is generated based on data from a UPLC method study. researchgate.net

Linearity demonstrates that the response of an analytical method is directly proportional to the concentration of the analyte over a specified range. ijrpc.com To establish linearity for Lopinavir impurities, solutions are prepared at several concentration levels, typically from the Limit of Quantification (LOQ) up to 150% or 200% of the specified limit for that impurity. scielo.brtsijournals.cominternationaljournalssrg.org

The method's response (e.g., peak area in chromatography) is plotted against the impurity concentration, and a linear regression analysis is performed. A high correlation coefficient (r²), typically greater than 0.99, confirms the linearity of the method. scielo.brijrpc.com For example, a validated UPLC method for Lopinavir and its impurities showed a correlation coefficient greater than 0.990 for all components tested. scielo.br

Table 2: Linearity Data for Lopinavir and Associated Compounds

Compound Range (µg/mL) Correlation Coefficient (r²)
Lopinavir 5-35 > 0.999
Ritonavir (B1064) 5-35 > 0.999
Lopinavir 150-350 0.9999

This table compiles data from multiple HPLC method validation studies. ijrpc.comresearchgate.netrjptonline.org

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentrations of an impurity that can be reliably detected and quantified, respectively. itmedicalteam.pl These are crucial parameters for methods designed to control impurities at very low levels. The LOD is typically determined as the concentration that yields a signal-to-noise (S/N) ratio of 3:1, while the LOQ corresponds to an S/N ratio of 10:1. scielo.brtsijournals.com

Studies on Lopinavir impurities report a range of LOD and LOQ values, reflecting the high sensitivity of the developed analytical methods. For instance, one LC method for Lopinavir impurities reported LODs ranging from 0.006% to 0.008% and LOQs from 0.018% to 0.023% relative to a 1000 µg/mL analyte concentration. tsijournals.com Another UPLC method found LOD values for various Lopinavir impurities to be between 0.425 and 1.353 µg/mL. scielo.br

Table 3: LOD and LOQ Values for Lopinavir and its Impurities from Various Studies

Compound/Impurity LOD LOQ
Lopinavir 0.332 µg/mL 0.831 µg/mL
Lopinavir Impurities (Range) 0.425 - 1.353 µg/mL -
Lopinavir Imp-1 0.006% 0.020%
Lopinavir Imp-2 0.007% 0.018%
Lopinavir Imp-3 0.007% 0.023%

This table combines data from different analytical method validation studies. Values in % are relative to a Lopinavir concentration of 1000 µg/mL. scielo.brtsijournals.com

Accuracy refers to the closeness of the test results to the true value and is often assessed through recovery studies. ich.orgitmedicalteam.pl For Lopinavir impurities, accuracy is determined by spiking the drug product with known amounts of the impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) and measuring the percentage of the impurity that is recovered by the method. scielo.brremedypublications.com High recovery rates, often within a range of 80-120%, indicate an accurate method. researchgate.net One study showed recovery values for known Lopinavir substances to be between 89.61% and 108.22%. scielo.brresearchgate.net

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samples. tsijournals.com It is evaluated at two levels:

Repeatability (Intra-assay precision): This assesses precision over a short interval under the same operating conditions. ut.ee It is determined by performing multiple measurements of a single sample, and the results are expressed as the Relative Standard Deviation (%RSD). scielo.brtsijournals.com

Intermediate Precision (Inter-assay precision): This evaluates the method's performance within the same laboratory but with variations such as different analysts, different equipment, or on different days. remedypublications.comut.ee This demonstrates the ruggedness of the method.

For Lopinavir impurity methods, the acceptance criterion for precision is typically a %RSD of not more than 10.0%. scielo.br Studies have shown %RSD values for repeatability to be in the range of 0.29-0.64% for all related substances, well within the acceptance limits. scielo.br

Table 4: Example Accuracy and Precision Data for Lopinavir Impurities

Validation Parameter Specification Level Result Acceptance Criteria
Accuracy (Recovery) 50%, 100%, 150% 89.61% - 108.22% Typically 80-120%
Precision (Repeatability) - %RSD: 0.29% - 0.64% NMT 10.0% RSD

| Intermediate Precision | - | %RSD < 2.0% | NMT 10.0% RSD |

This table is a composite of findings from various validation studies. scielo.brresearchgate.netremedypublications.com

Robustness Evaluation of Analytical Methods for this compound

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. tsijournals.comijprajournal.com For the analysis of this compound, robustness studies are critical to ensure that the method is reliable and reproducible under the variable conditions of routine laboratory use.

The evaluation involves intentionally altering method parameters and observing the effect on the analytical results. tsijournals.com Research has shown that for HPLC and UPLC methods developed for Lopinavir and its impurities, several parameters are typically investigated. For instance, a study on a stability-indicating HPLC method for Lopinavir and its related substances demonstrated robustness by varying the mobile phase flow rate, pH, and column temperature. itmedicalteam.pl The results indicated that minor changes in these parameters did not significantly impact the method's performance. itmedicalteam.pl

Another study focusing on a UPLC method for Lopinavir and its impurities also confirmed the method's robustness by assessing the impact of variations in mobile phase composition and flow rate. scielo.br The findings from such studies are crucial for establishing the method's operational limits and ensuring its suitability for quality control applications. nih.gov

Below is a table summarizing the typical parameters evaluated during the robustness testing of analytical methods for this compound.

Table 1: Parameters for Robustness Evaluation of Analytical Methods for this compound

Parameter Typical Variation Acceptance Criteria
Flow Rate ± 0.2 mL/min Resolution between Lopinavir and Impurity T remains adequate; system suitability parameters are met.
Mobile Phase pH ± 0.2 units No significant change in retention times or peak shapes; resolution is maintained.
Column Temperature ± 5 °C Retention times may shift, but separation and resolution remain within acceptable limits.

System Suitability Testing for Method Performance Assurance

System suitability testing (SST) is an integral part of any analytical procedure, ensuring that the chromatographic system is performing adequately for the analysis to be conducted. ijsdr.org Before the analysis of any samples for this compound, a series of SST parameters are measured to confirm the performance of the equipment, electronics, and analytical operations. ijsdr.org

These tests are based on the concept that the entire system, including the instrument, reagents, and analytical column, constitutes an integral unit. ijsdr.org For the analysis of Lopinavir and its impurities, SST typically involves injecting a standard solution to evaluate several key parameters. rjptonline.org

Published methods for Lopinavir analysis highlight the importance of SST. For example, a validated RP-HPLC method for the simultaneous determination of Lopinavir and Ritonavir established system suitability by assessing parameters such as the number of theoretical plates, tailing factor, and relative standard deviation (%RSD) of replicate injections. rjptonline.org These parameters provide a quantitative measure of the column's efficiency, the symmetry of the chromatographic peaks, and the precision of the system. rjptonline.org

The following interactive data table outlines the common system suitability parameters and their typical acceptance criteria for methods analyzing this compound.

Table 2: System Suitability Parameters for this compound Analysis

Parameter Typical Acceptance Criteria Purpose
Tailing Factor (Asymmetry Factor) ≤ 2.0 Ensures peak symmetry, indicating good column packing and no active site interactions.
Theoretical Plates (N) > 2000 Measures column efficiency and the ability to produce narrow peaks.
Resolution (Rs) > 2.0 between Lopinavir and Impurity T Confirms the separation of the impurity from the main drug peak.

Utilization of Reference Standards and Certified Reference Materials for Impurity T

The accurate identification and quantification of this compound are heavily reliant on the use of high-quality reference standards and certified reference materials (CRMs). These materials are essential for method development, validation, and routine quality control (QC) applications. synzeal.comclearsynth.comaxios-research.com

Reference standards for this compound are highly purified compounds that have been thoroughly characterized to establish their identity and purity. synzeal.comvenkatasailifesciences.com They serve as a benchmark against which unknown samples are compared. Several pharmaceutical reference standard providers offer this compound, often with a comprehensive Certificate of Analysis (COA) that includes detailed characterization data. synzeal.comaxios-research.comvenkatasailifesciences.com This data is crucial for ensuring compliance with regulatory guidelines. clearsynth.comvenkatasailifesciences.com

The use of these standards is fundamental in various stages of pharmaceutical development and manufacturing, including:

Analytical Method Development and Validation: To establish the specificity, linearity, accuracy, and precision of the analytical method. synzeal.comclearsynth.com

Quality Control: For the routine analysis of bulk drug substances and finished pharmaceutical products to ensure they meet the specified purity limits. synzeal.comaxios-research.com

Stability Studies: To monitor the formation of Impurity T over time under various storage conditions. venkatasailifesciences.com

Certified Reference Materials, when available, offer an even higher level of confidence as they are characterized by a metrologically valid procedure and are accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability. Pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide well-characterized reference standards for Lopinavir and its impurities. sigmaaldrich.com

The table below details the types of reference materials used for the control of this compound.

Table 3: Reference Materials for this compound

Type of Reference Material Description Typical Application
Primary Reference Standard A substance that is shown by an extensive set of analytical tests to be authentic material that should be of high purity. Used to calibrate secondary reference standards and for critical analytical work.
Secondary (Working) Reference Standard A substance of established quality and purity, as shown by comparison to a primary reference standard. Used for routine quality control analysis.
Certified Reference Material (CRM) A reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate. Provides the highest level of accuracy and traceability for instrument calibration and method validation.

| Pharmacopeial Reference Standard | A substance issued by a recognized pharmacopeial body (e.g., USP, EP). | Used to demonstrate compliance with pharmacopeial monographs. sigmaaldrich.com |

Future Research Directions and Advanced Methodological Development for Lopinavir Impurity T

Novel Approaches for Trace-Level Impurity Detection and Quantification

The detection and quantification of impurities at or below the 0.1% reporting threshold, as recommended by the International Council on Harmonisation (ICH), necessitates highly sensitive and specific analytical methods. While conventional High-Performance Liquid Chromatography (HPLC) with UV detection is widely used for impurity profiling, future research is geared towards more advanced techniques to manage the complexities of trace-level analysis.

Ultra-Performance Liquid Chromatography (UPLC®) represents a significant leap forward. By utilizing smaller particle size columns (sub-2 µm), UPLC systems can achieve higher resolution, greater sensitivity, and drastically reduced analysis times compared to traditional HPLC. This enhanced separation efficiency is critical for resolving Impurity T from the active pharmaceutical ingredient (API) and other related substances, which is essential for accurate quantification.

Hyphenated Mass Spectrometry (MS) Techniques are becoming indispensable for impurity analysis. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, enabling the detection of impurities at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. This is particularly valuable for identifying and confirming the structure of unknown impurities through fragmentation pattern analysis and for quantifying known impurities like Impurity T with high confidence, even in complex sample matrices. The evolution of high-resolution mass spectrometry (HRMS) further aids in the structural elucidation of novel, trace-level impurities.

Table 1: Comparison of Analytical Techniques for Impurity Detection

Technique Typical Limit of Quantification (LOQ) Key Advantages Primary Application
HPLC-UV ~0.05% - 0.1% Robust, cost-effective, widely available. Routine quality control, assay, and impurity monitoring.
UPLC-UV/PDA < 0.05% High resolution, faster run times, reduced solvent use. High-throughput screening, impurity profiling, stability studies.
LC-MS/MS ng/L (ppb) or below High sensitivity and selectivity, structural confirmation. Trace-level quantification, identification of unknown impurities.

In-Depth Mechanistic Studies for Proactive Impurity Mitigation

A reactive approach to impurity control—removing impurities after they have formed—is often inefficient. Future research is focused on understanding the fundamental formation mechanisms of Lopinavir (B192967) Impurity T to prevent its occurrence proactively.

Lopinavir Impurity T is chemically identified as N,N′-Bis[(1S,3S,4S)-1-benzyl-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenylpentyl]urea. The central urea (B33335) linkage suggests its formation likely involves the reaction of two molecules of a lopinavir amino alcohol precursor with a carbonyl-donating reagent or a degradation product.

In-depth mechanistic studies would involve:

Forced Degradation Studies: Subjecting lopinavir and its key synthetic intermediates to stress conditions (e.g., acid, base, oxidation, heat, light) can help elucidate the pathways through which Impurity T is formed.

Isotopic Labeling: Using isotopically labeled starting materials or reagents can trace the origin of each atom in the impurity molecule, providing definitive evidence for its formation pathway.

Computational Chemistry: Quantum mechanical calculations can model the reaction energetics of proposed formation pathways, identifying the most likely mechanisms under different process conditions.

By pinpointing the exact reaction step and the conditions (e.g., temperature, pH, presence of specific reagents) that lead to the formation of the urea linkage, process chemists can modify the synthetic route to minimize its generation. This proactive mitigation is crucial as some impurities can be difficult to remove through conventional purification methods once formed.

Development of Predictive Models for Impurity Formation during Manufacturing and Storage

The paradigm in pharmaceutical quality is shifting from retrospective testing to prospective assurance, a concept central to Quality by Design (QbD). Predictive modeling is a key enabler of this shift, allowing manufacturers to anticipate and control impurity formation.

In-Silico Modeling: Advanced software and machine learning algorithms can analyze reaction pathways and degradation mechanisms to forecast the probability of Impurity T formation. These models can simulate how changes in process parameters or raw material attributes might affect the impurity profile. Regulatory guidelines, such as ICH M7, already endorse the use of in-silico (Q)SAR models for assessing the mutagenic potential of impurities.

Kinetic and Thermodynamic Modeling: By conducting carefully designed experiments, kinetic models can be developed to predict the rate of Impurity T formation as a function of temperature, concentration of reactants, and time. This is invaluable for setting appropriate process limits and defining the shelf-life of the drug substance.

Risk-Based Approaches (ICH Q9): Predictive models are integral to a risk-based approach. By identifying and prioritizing risks associated with impurity formation, manufacturers can focus control strategies on the most critical process parameters, ensuring consistent product quality.

Table 2: Predictive Approaches for Impurity Management

Approach Methodology Application for this compound
In-Silico Modeling Computational chemistry simulations, machine learning algorithms. Predict formation likelihood under different synthetic conditions; assess toxicological risks.
Forced Degradation Experimental stress testing (heat, pH, light, oxidation). Identify degradation pathways and provide data for building predictive stability models.
Quality Risk Management (ICH Q9) Systematic process for assessing, controlling, and reviewing risks. Identify critical process parameters affecting Impurity T formation and implement targeted controls.

Green Analytical Chemistry Principles in Impurity Analysis of Lopinavir and its Related Compounds

The environmental impact of analytical methods is receiving increasing attention. Green Analytical Chemistry (GAC) aims to make analytical practices more sustainable by reducing or eliminating hazardous substances and minimizing energy consumption, without sacrificing analytical performance.

Key strategies for "greening" the analysis of Lopinavir and its impurities include:

Solvent Replacement: A primary goal is to replace hazardous solvents like acetonitrile (B52724) with more benign alternatives. Ethanol (B145695), a bio-based solvent, has proven to be a viable replacement in many reversed-phase HPLC applications.

Method Miniaturization: The adoption of UPLC not only improves analytical performance but also aligns with GAC principles by significantly reducing solvent consumption due to shorter run times and lower flow rates.

Waste Reduction: Reducing solvent use directly translates to a decrease in hazardous waste generation, lowering both environmental impact and disposal costs.

Greenness Assessment Tools: The sustainability of an analytical method can be quantitatively evaluated using metrics like the Analytical GREEnness (AGREE) calculator or the Green Analytical Procedure Index (GAPI). These tools provide a holistic assessment of a method's environmental footprint, guiding the development of greener alternatives.

Future development in this area will focus on creating and validating UPLC or HPLC methods for Lopinavir impurity profiling that utilize entirely green solvent systems, further reducing the ecological footprint of pharmaceutical quality control.

Q & A

Q. What analytical techniques are recommended for detecting Lopinavir Impurity T in tablet formulations?

Reverse-phase liquid chromatography (RP-LC) with UV detection is the primary method for quantifying trace-level impurities like this compound. The method employs a YMC Pack ODS-AQ column (150 × 4.6 mm, 3 µm) with a gradient mobile phase comprising phosphate buffer, acetonitrile, methanol, and tetrahydrofuran. Detection is optimized at 240 nm, ensuring sensitivity for impurities at low µg/mL levels . Validation parameters (e.g., linearity, precision) must adhere to ICH Q2 guidelines, with a typical limit of quantitation (LOQ) of 0.24 ppm .

Q. How is the specificity of an RP-LC method ensured when analyzing this compound?

Specificity is validated by:

  • Injecting blank and placebo solutions to confirm no interference at the retention time of the impurity .
  • Comparing chromatograms of spiked samples (Impurity T + active pharmaceutical ingredients) against unspiked samples to verify baseline separation (resolution ≥2.5 between Impurity T and Lopinavir/Ritonavir peaks) .
  • Assessing signal-to-noise ratios (S/N) for LOD (S/N ≥3) and LOQ (S/N ≥10) .

Q. What parameters are critical for validating a chromatographic method for impurity quantification?

Key validation parameters per ICH guidelines include:

  • Linearity : Test solutions ranging from LOQ to 250% of the specification limit, with correlation coefficients >0.9999 .
  • Accuracy : Recovery studies (LOQ–150% spiked levels) showing 98–102% recovery .
  • Precision : Repeatability (intra-day RSD <1%) and intermediate precision (inter-day RSD <2%) .
  • Robustness : Column temperature (±5°C) and mobile phase composition variations (<2% impact on retention time) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity recovery rates during method validation?

Discrepancies in recovery (e.g., outliers in spiked samples) require:

  • Re-evaluating sample preparation (e.g., sonication time, solvent homogeneity) to ensure complete impurity extraction .
  • Verifying standard solution stability under storage conditions (e.g., 25°C vs. 4°C) to prevent degradation .
  • Cross-validating with orthogonal techniques like LC-MS to confirm impurity identity and quantify co-eluting peaks .

Q. What strategies optimize chromatographic separation of this compound from co-eluting substances?

Optimization involves:

  • Stationary phase selection : Polar-embedded C18 columns (e.g., YMC ODS-AQ) enhance retention of polar impurities .
  • Gradient elution : Adjusting tetrahydrofuran concentration in the mobile phase improves peak symmetry and resolution .
  • Column temperature : Elevated temperatures (40°C) reduce backpressure and enhance mass transfer, minimizing tailing .

Q. How does the choice of stationary phase affect the detection sensitivity of this compound?

  • Particle size : Smaller particles (3 µm vs. 5 µm) increase theoretical plates, improving sensitivity and resolution .
  • Surface chemistry : Polar-embedded groups in ODS-AQ columns enhance retention of hydrophilic impurities, reducing matrix interference from excipients .
  • Batch variability : Column lot-to-lot reproducibility must be tested to ensure consistent retention times (±0.2 min) .

Methodological Considerations

Q. How are LOD and LOQ experimentally determined for this compound?

  • LOD : Inject progressively diluted impurity solutions until S/N ≈3. For Impurity T, LOD is typically 0.08 µg/mL .
  • LOQ : The lowest concentration with S/N ≥10 and RSD <5% across six injections. LOQ validation includes accuracy (80–120%) and precision checks .

Q. What steps ensure robustness in impurity quantification under varying laboratory conditions?

  • Forced degradation studies : Expose Lopinavir to acid/alkali hydrolysis, oxidative stress, and photolysis to confirm method stability-indicating capability .
  • Multivariate analysis : Design-of-experiments (DoE) evaluates factors like flow rate (±0.1 mL/min) and pH (±0.2) to identify critical method parameters .

Data Analysis and Contradictions

Q. How should researchers address non-linear calibration curves in impurity quantification?

  • Dilution integrity : Verify linearity across serial dilutions (e.g., 50–150% of target concentration) to rule out saturation effects .
  • Weighted regression : Apply 1/x² weighting to mitigate heteroscedasticity in low-concentration data .

Q. What analytical approaches validate impurity identity when reference standards are unavailable?

  • LC-MS/MS : Fragment ion patterns (e.g., m/z transitions) confirm structural identity .
  • Spiking studies : Compare retention times and UV spectra (200–400 nm) of the impurity with synthesized analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.